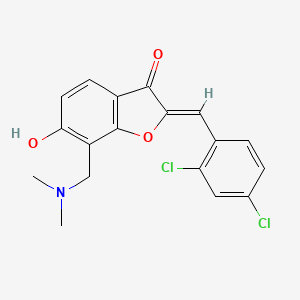

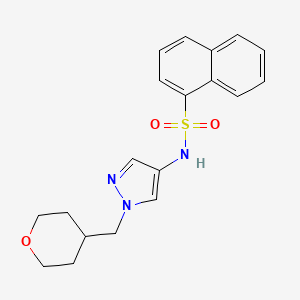

![molecular formula C22H23N3O7S3 B2884913 (E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate CAS No. 1097615-34-3](/img/structure/B2884913.png)

(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a piperidine ring, a thiophene ring, a benzo[d]thiazole ring, and a dioxino ring. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring .

Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst has been reported .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiophene is a planar five-membered ring, it is aromatic as indicated by its extensive substitution reactions .Chemical Reactions Analysis

Piperidines undergo various reactions including hydrogenation, cyclization, cycloaddition, annulation, and amination . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, thiophene is a colorless liquid with a benzene-like odor .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

The thiophene moiety and its derivatives have been recognized for their antimicrobial properties . The sulfonyl group attached to the piperidine ring in this compound could potentially interact with microbial enzymes or receptors, disrupting their function and leading to antimicrobial effects. This compound could be synthesized and tested against a range of bacteria, fungi, and protozoa to assess its efficacy as an antimicrobial agent.

Organic Electronics

Thiophene derivatives are known for their application in organic electronics due to their high π-electron density and electrophilic reactivity . The compound could serve as a building block for organic semiconductors, with potential use in solar cells, organic light-emitting diodes (OLEDs), and other electronic devices.

Molecular Docking Studies

The compound’s unique structure makes it suitable for molecular docking studies . It could be used to design new drugs by simulating interactions with biological targets, such as enzymes or receptors, to predict binding affinities and identify potential therapeutic effects.

Hole Transport Materials for Solar Cells

Heterocyclic compounds like thiophene have significant roles as hole transport materials (HTMs) in perovskite solar cells . The compound’s extended conjugated system and potential for electron donation make it a candidate for use in solar cell technology to improve efficiency and stability.

Catalysis

Schiff base complexes derived from thiophene have shown catalytic activity in various chemical transformations . This compound could be explored as a ligand for metal complexes to catalyze reactions such as hydrogenation of olefins, ring-opening polymerization, and other catalytic processes.

Asymmetric Synthesis

The compound’s chiral center at the piperidine moiety could be utilized in asymmetric synthesis . It could be used to develop new methodologies for producing chiral molecules with high enantioselectivity, which are valuable in pharmaceuticals and fine chemicals.

Fluorescent Probes

Due to the presence of multiple aromatic rings and heteroatoms, the compound could be modified to act as a fluorescent probe . It could be used in bioimaging to track biological processes or in the development of sensors for detecting specific molecules.

Redox Switching

The compound’s structure suggests potential redox activity, which could be harnessed for redox switching applications . This could be useful in creating smart materials that change properties in response to an electrical stimulus.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[2-(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O7S3/c1-30-19(26)13-24-15-11-16-17(32-9-8-31-16)12-18(15)34-22(24)23-21(27)14-5-2-3-7-25(14)35(28,29)20-6-4-10-33-20/h4,6,10-12,14H,2-3,5,7-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBLTYUTQQJNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4CCCCN4S(=O)(=O)C5=CC=CS5)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

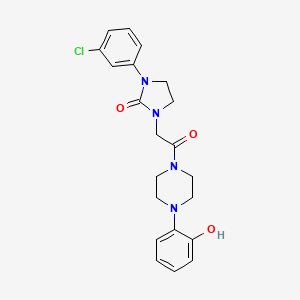

![N-methyl-N-[1-(3-nitrophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2884835.png)

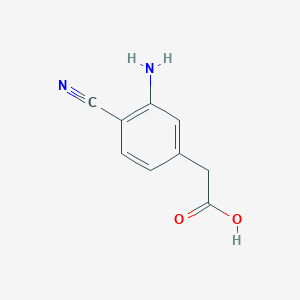

![9-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884838.png)

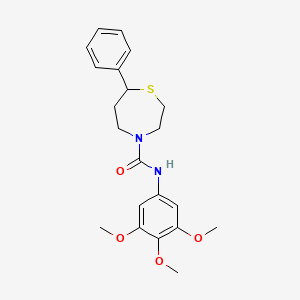

![6-Acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884845.png)

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2884848.png)